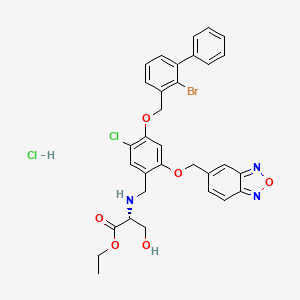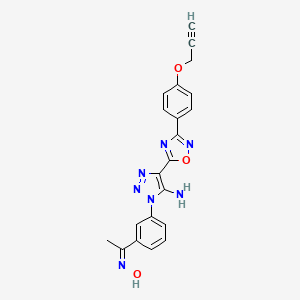
Ethanol;octyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C10H20O2 . It is classified as an ester, formed from the reaction between 1-octanol (octyl alcohol) and acetic acid. This compound is naturally found in various citrus fruits such as oranges and grapefruits, and is known for its fruity odor, making it a popular ingredient in artificial flavors and perfumes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethanol; octyl acetate can be synthesized through the Fischer esterification process, which involves the reaction of 1-octanol with acetic acid in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows: [ \text{CH}_3(\text{CH}_2)_7\text{OH} + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3(\text{CH}_2)_7\text{O}_2\text{CCH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of ethanol; octyl acetate involves similar esterification processes but on a larger scale. The reaction is carried out in a reactor where 1-octanol and acetic acid are mixed with an acid catalyst. The mixture is heated to facilitate the reaction, and the resulting ester is then purified through distillation .
Análisis De Reacciones Químicas
Types of Reactions: Ethanol; octyl acetate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, ethanol; octyl acetate can be hydrolyzed back into 1-octanol and acetic acid.
Transesterification: This reaction involves the exchange of the alkoxy group of an ester compound with another alcohol. It is typically catalyzed by acids or bases.
Major Products:
Hydrolysis: 1-octanol and acetic acid.
Transesterification: Depending on the alcohol used, various esters can be formed.
Aplicaciones Científicas De Investigación
Ethanol; octyl acetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent for nitrocellulose, waxes, oils, and some resins.
Medicine: Utilized in the formulation of certain pharmaceuticals for its solvent properties.
Industry: Commonly used in the production of artificial flavors and fragrances due to its fruity odor
Mecanismo De Acción
The mechanism of action of ethanol; octyl acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 1-octanol and acetic acid, which can then participate in various biochemical pathways. The fruity odor of ethanol; octyl acetate is due to its ability to bind to olfactory receptors, triggering sensory responses .
Comparación Con Compuestos Similares
Ethyl Acetate: Another ester with a fruity odor, commonly used as a solvent in nail polish removers and glues.
Butyl Acetate: Used in the production of lacquers and paints.
Propyl Acetate: Known for its pear-like odor, used in flavorings and fragrances
Uniqueness: Ethanol; octyl acetate stands out due to its longer carbon chain, which imparts a unique combination of solvency and odor characteristics. Its ability to dissolve a wide range of substances while providing a pleasant fragrance makes it particularly valuable in both industrial and consumer applications .
Propiedades
Fórmula molecular |
C12H26O3 |
|---|---|
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
ethanol;octyl acetate |
InChI |
InChI=1S/C10H20O2.C2H6O/c1-3-4-5-6-7-8-9-12-10(2)11;1-2-3/h3-9H2,1-2H3;3H,2H2,1H3 |
Clave InChI |
FNRDOGXOXPYAIS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)C.CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B11934451.png)
![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11934452.png)
![[8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)](/img/structure/B11934457.png)
![heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B11934503.png)
![1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)
![(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide](/img/structure/B11934513.png)
![[8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B11934522.png)




